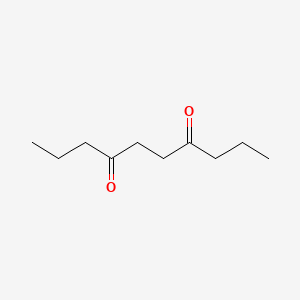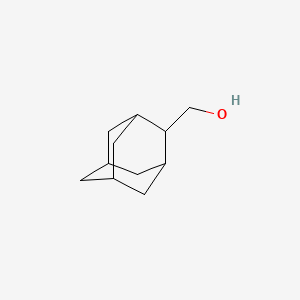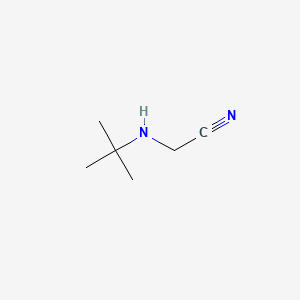![molecular formula C16H22O5 B3253763 (1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde CAS No. 226916-29-6](/img/structure/B3253763.png)
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-Decahydro-1'-methyl-3'-oxo-spiro[1,3-dioxolane-2,6'(3'H)-naphtho[2,3-c]furan]-9'-carboxaldehyde
Overview
Description
(1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde is a complex organic compound with a unique spiro structure. This compound is characterized by its decahydro-naphthofuran core, which is fused with a dioxolane ring and a carboxaldehyde functional group. The stereochemistry of the compound is defined by multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Decahydro-naphthofuran Core: This step involves the cyclization of a suitable precursor to form the decahydro-naphthofuran structure.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced through a reaction with a diol and an aldehyde under acidic conditions.
Functionalization with Carboxaldehyde:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
(1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxaldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a versatile tool for biochemical studies.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Decahydro-naphthofuran Derivatives: Compounds with similar core structures but different functional groups.
Spiro Compounds: Other spiro compounds with different ring systems and substituents.
Carboxaldehyde Derivatives: Compounds with similar carboxaldehyde functional groups but different core structures.
Uniqueness
The uniqueness of (1’R,3’aR,4’aR,8’aR,9’S,9’aS)-Decahydro-1’-methyl-3’-oxo-spiro[1,3-dioxolane-2,6’(3’H)-naphtho[2,3-c]furan]-9’-carboxaldehyde lies in its combination of a spiro structure, multiple chiral centers, and diverse reactivity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1'R,3'aR,4'aR,8'aR,9'S,9'aS)-1'-methyl-3'-oxospiro[1,3-dioxolane-2,6'-1,3a,4,4a,5,7,8,8a,9,9a-decahydrobenzo[f][2]benzofuran]-9'-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-9-14-12(15(18)21-9)6-10-7-16(19-4-5-20-16)3-2-11(10)13(14)8-17/h8-14H,2-7H2,1H3/t9-,10-,11-,12-,13+,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEXOZUNSUBUJA-UCKQBZRPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(CC3CC4(CCC3C2C=O)OCCO4)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H](C[C@@H]3CC4(CC[C@H]3[C@@H]2C=O)OCCO4)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


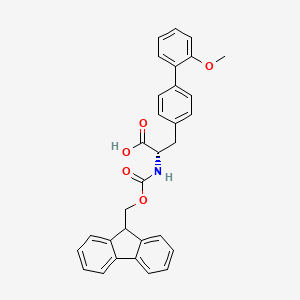
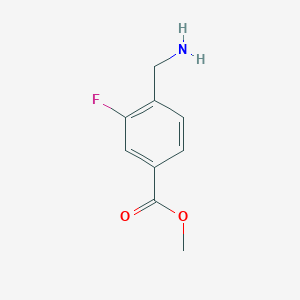
![4,5,6,7-Tetrahydro-2H-benzo[d]imidazole](/img/structure/B3253698.png)
![(3Ar,5R,6aS)-5-[(3R)-1,4-dioxaspiro[4.5]decan-3-yl]spiro[3a,6a-dihydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one](/img/structure/B3253700.png)


![tert-Butyl 6-(bromomethyl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B3253716.png)
